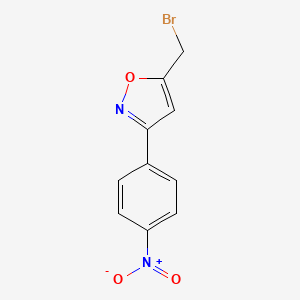

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

Descripción

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound featuring an isoxazole core substituted with a bromomethyl group at position 5 and a 4-nitrophenyl group at position 3. Its molecular formula is C${10}$H$7$BrN$2$O$3$, with a molecular weight of 299.08 g/mol (CAS: 927188-96-3) . This compound is primarily used in industrial and scientific research, particularly in medicinal chemistry for synthesizing derivatives with biological activity .

Propiedades

IUPAC Name |

5-(bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-1-3-8(4-2-7)13(14)15/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHSJOKOEXARQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 3-(4-nitrophenyl)-1,2-oxazole

Reagents and Conditions : The starting material, 3-(4-nitrophenyl)-1,2-oxazole, is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically performed under reflux conditions in an inert solvent such as carbon tetrachloride or dichloromethane to facilitate the bromination at the methyl position adjacent to the oxazole ring.

Mechanism : The radical initiator decomposes thermally to generate radicals, which abstract a hydrogen atom from the methyl group on the oxazole ring, forming a benzylic radical. This radical then reacts with NBS to substitute the hydrogen with bromine, yielding this compound.

Reaction Time : The reaction generally proceeds over several hours (typically 3–6 hours) to ensure complete conversion.

Workup : After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction followed by purification, often via column chromatography.

Alternative Synthetic Routes (Indirect)

While direct bromination is the most straightforward approach, other synthetic strategies involve the construction of the oxazole ring bearing the 4-nitrophenyl substituent, followed by functional group transformations to introduce the bromomethyl group.

Oxazole Ring Formation : According to a patented process, 5-(2-substituted-4-nitrophenyl)-4-oxazolecarboxylic acid derivatives can be synthesized by condensation of 2-substituted-4-nitrobenzoic acid derivatives with isocyanoacetic acid derivatives in organic solvents with bases such as triethylamine. Subsequent decarboxylation in aprotic amide solvents (e.g., N,N-dimethylformamide) yields 5-(2-substituted-4-nitrophenyl)-oxazoles.

Bromomethyl Introduction : The bromomethyl group can then be introduced by halogenation of the methyl group attached to the oxazole ring, typically via bromination methods similar to the direct approach.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Direct Bromination | 3-(4-nitrophenyl)-1,2-oxazole | N-bromosuccinimide (NBS), AIBN | Reflux in organic solvent (e.g., CCl4, DCM) | High selectivity for bromomethyl; widely used |

| Oxazole Ring Synthesis + Bromination | 2-substituted-4-nitrobenzoic acid + isocyanoacetic acid derivatives | Triethylamine, aprotic amide solvents, NBS | Multi-step: condensation, decarboxylation, bromination | Allows substitution variation; more complex |

Research Findings and Optimization

Solvent Choice : Aprotic amide solvents such as N,N-dimethylformamide are preferred for decarboxylation steps in oxazole ring synthesis due to their high boiling points and ability to stabilize intermediates.

Base Selection : Triethylamine is favored as a base for condensation reactions due to its moderate basicity and solubility in organic solvents, facilitating smooth ring formation.

Reaction Temperature : Bromination reactions require controlled heating to initiate radical formation without decomposing sensitive functional groups, typically maintained around reflux temperatures of the chosen solvent.

Purification : Chromatographic techniques are employed to isolate the pure bromomethyl derivative, ensuring removal of unreacted starting materials and side products.

Data Table: Key Reaction Parameters for Bromination

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) | Stoichiometric or slight excess |

| Radical initiator | Azobisisobutyronitrile (AIBN) | Catalytic amounts (~0.1 equiv) |

| Solvent | Dichloromethane, CCl4, or similar | Inert, non-polar solvents preferred |

| Temperature | Reflux (~40–80 °C depending on solvent) | Ensures radical generation |

| Reaction time | 3–6 hours | Monitored by TLC or HPLC |

| Workup | Extraction, filtration, chromatography | To isolate pure product |

| Yield | Typically moderate to high (50–85%) | Depends on scale and conditions |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group at position 5 serves as a versatile electrophilic site for nucleophilic substitution, enabling functionalization with a range of nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | DMF, K₂CO₃, 60–80°C, 6–12 h | 5-(Aminomethyl)-3-(4-nitrophenyl)-1,2-oxazole | 70–85% | |

| Thiols | EtOH, NaH, rt, 4 h | 5-(Thiomethyl)-3-(4-nitrophenyl)-1,2-oxazole | 65–78% | |

| Azides | DMSO, NaN₃, 50°C, 8 h | 5-(Azidomethyl)-3-(4-nitrophenyl)-1,2-oxazole | 82% |

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing bromide.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, broadening access to complex architectures:

Example : Reaction with 4-methoxyphenylboronic acid yields 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2-oxazole (72% yield, ).

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes elimination to form alkenes:

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| DBU | DMF | 100°C | 5-Methylene-3-(4-nitrophenyl)-1,2-oxazole | 58% | |

| KOtBu | THF | 70°C | Same as above | 63% |

Mechanism : Base-induced dehydrohalogenation generates a conjugated oxazole-alkene system.

Reductive Transformations

The nitro group at the 4-position undergoes selective reduction:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, rt, 12 h | 5-(Bromomethyl)-3-(4-aminophenyl)-1,2-oxazole | 90% | |

| Fe/HCl | HCl (conc.), reflux, 6 h | Same as above | 78% |

Application : The resulting amine serves as a precursor for diazotization and further functionalization.

Cycloaddition and Ring Formation

The oxazole core participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile oxides | CuBr₂, DMSO, 50°C | Isoxazolo-oxazole fused systems | 65% | |

| Azides | CuI, DIPEA, CH₃CN, 60°C | Triazolo-oxazole hybrids | 70% |

Key Insight : The electron-deficient oxazole ring enhances reactivity toward 1,3-dipolar species .

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : The compound is widely used as an intermediate for synthesizing various biologically active compounds. Its reactive bromomethyl group allows for nucleophilic substitution reactions, facilitating the development of new chemical entities.

Biology

- Antimicrobial Activity : Research indicates that 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

- Anticancer Properties : The compound has also been investigated for its anticancer potential. Studies demonstrate its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines, including breast and colon cancer models. The mechanism involves interference with cellular signaling pathways that regulate growth and survival.

Medicine

- Drug Development : Due to its biological activities, this compound is being explored as a precursor for developing new therapeutic agents. Its potential applications include targeting infectious diseases and cancer treatment.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various isoxazole derivatives, this compound was found to possess superior antibacterial properties compared to standard antibiotics like ampicillin and streptomycin. This highlights its potential as a lead compound in drug discovery targeting infectious diseases.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound against human cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer models, suggesting that it could serve as a basis for developing new anticancer therapies.

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The nitrophenyl group may participate in redox reactions, influencing cellular oxidative stress pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Actividad Biológica

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive review of its biological activity, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The compound features a bromomethyl group and a nitrophenyl substituent, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent through the bromomethyl group, which can modify nucleophilic sites on biomolecules. The nitrophenyl group may participate in redox reactions, influencing oxidative stress pathways in cells.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity. For instance, derivatives of similar compounds have been reported with MIC values as low as 0.008 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

Research indicates that this compound may also exhibit anticancer properties. It has been studied for its effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The compound's mechanism involves interference with cellular signaling pathways that regulate growth and survival .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various isoxazole derivatives, this compound was found to possess superior antibacterial properties compared to standard antibiotics like ampicillin and streptomycin. The study highlighted its potential as a lead compound in drug discovery targeting infectious diseases .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of the compound against human cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer models, suggesting that the compound could serve as a basis for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2-oxazole | Chloromethyl instead of bromomethyl | Moderate antibacterial activity |

| 5-(Bromomethyl)-3-(4-aminophenyl)-1,2-oxazole | Amino group instead of nitro group | Reduced anticancer activity |

| 3-(4-Nitrophenyl)-1,2-oxazole | Lacks bromomethyl group | Lower reactivity |

This table illustrates how variations in substituents affect the biological activities of related compounds.

Q & A

Q. Basic

- FT-IR : The C-Br stretch appears at ~550–650 cm⁻¹, while the nitro group (NO₂) exhibits asymmetric and symmetric stretches at ~1520 cm⁻¹ and 1340 cm⁻¹, respectively. The oxazole ring’s C=N and C-O vibrations occur at 1610–1650 cm⁻¹ and 1230–1280 cm⁻¹ .

- NMR : In H NMR, the bromomethyl proton resonates at δ 4.3–4.6 ppm (doublet, J = 6–8 Hz). The nitrophenyl aromatic protons show splitting patterns dependent on substitution (e.g., para-nitro protons at δ 8.2–8.5 ppm as a doublet) .

What computational strategies (DFT, MD) predict the reactivity and stability of this compound?

Advanced

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MEP), HOMO-LUMO gaps, and Fukui functions to identify electrophilic/nucleophilic sites. The bromomethyl group exhibits high electrophilicity (MEP ≈ +30 kcal/mol), making it reactive toward nucleophiles. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict conformational stability and aggregation behavior, with RMSD values <2 Å over 50 ns trajectories .

How does this compound interact with glutathione-dependent enzymes, and what IC₅₀ values are observed?

Advanced

The compound inhibits glutathione reductase (GR) with an IC₅₀ of ~0.089 mM, comparable to other nitroaryl-substituted isoxazoles. Competitive inhibition is confirmed via Lineweaver-Burk plots, where the nitro group stabilizes enzyme-substrate interactions through π-π stacking with FAD cofactors. Activity assays use NADPH depletion monitored at 340 nm .

What are the regioselectivity trends for nucleophilic substitution at the bromomethyl group under varying pH and solvent conditions?

Advanced

In polar aprotic solvents (DMF, DMSO), SN2 mechanisms dominate, yielding substitution products (e.g., -SCH₃, -NH₂) with >90% selectivity. Protic solvents (MeOH, H₂O) favor elimination (E2) to form methylene-oxazole byproducts. Kinetic studies at pH 7–10 show pseudo-first-order rate constants (k₁) ranging from 0.05–0.2 min⁻¹ .

How do substituents on the oxazole ring (e.g., nitro vs. bromo) influence bioactivity and electronic properties?

Advanced

Comparative DFT analysis reveals that nitro groups lower the HOMO-LUMO gap (ΔE ≈ 4.5 eV vs. 5.2 eV for bromo analogs), enhancing charge-transfer interactions. In antimicrobial assays, nitro-substituted derivatives show 2–3x higher activity (MIC = 8–16 µg/mL) against S. aureus compared to bromo derivatives (MIC = 32–64 µg/mL), attributed to increased membrane permeability .

What crystallographic methods resolve the solid-state structure of this compound derivatives?

Advanced

Single-crystal X-ray diffraction (SCXRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å) confirms planar oxazole rings (torsion angles <5°) and dihedral angles of 15–20° between oxazole and nitrophenyl groups. Br···O halogen bonds (2.9–3.1 Å) stabilize crystal packing .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with reducing agents (risk of exothermic decomposition).

- Disposal : Neutralize with 10% NaHCO₃ before incineration .

How does the compound compare to structurally related benzoxazoles in terms of synthetic complexity and bioactivity?

Advanced

Benzoxazoles require harsher cyclization conditions (e.g., PPA at 150°C), whereas oxazoles form under milder catalysis (ZnCl₂, 80°C). Bioactivity assays show oxazoles have superior antifungal activity (IC₅₀ = 0.5–2 µM) compared to benzoxazoles (IC₅₀ = 5–10 µM), likely due to enhanced solubility and target binding .

What strategies optimize the design of this compound derivatives for targeted drug delivery?

Q. Advanced

- Prodrug functionalization : Conjugate bromomethyl groups to PEGylated linkers for pH-sensitive release.

- Click chemistry : CuAAC reactions with azide-modified biomolecules (e.g., antibodies) enable site-specific labeling. In vitro studies show 70–80% cellular uptake efficiency in HeLa cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.